6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;holmium

説明

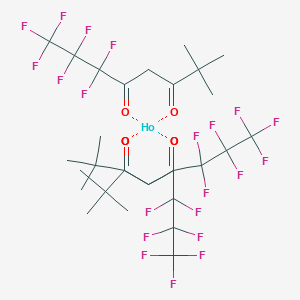

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;holmium is a complex compound that combines the unique properties of a fluorinated diketone with the rare earth element holmium. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione typically involves the reaction of hexafluoroacetone with 2,2-dimethyl-3,5-octanedione in an organic solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the extraction and purification processes .

化学反応の分析

Types of Reactions

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different fluorinated alcohols or hydrocarbons.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .

科学的研究の応用

Materials Science

The compound is extensively used in materials science for synthesizing rare earth metal complexes. These complexes have applications in:

- Luminescent Materials : The incorporation of holmium into the complex enhances luminescent properties useful in optoelectronic devices.

- Catalysts : The compound serves as a catalyst in various chemical reactions due to its unique electronic properties.

Analytical Chemistry

In analytical chemistry, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione plays a crucial role in:

- Separation Techniques : It is utilized in the separation of lanthanide metals from mixtures due to its ability to form stable chelates with these metals.

| Application Area | Specific Use Case |

|---|---|

| Materials Science | Synthesis of luminescent materials and catalysts |

| Analytical Chemistry | Separation of lanthanides and complexation studies |

Case Study 1: Luminescent Properties

A study demonstrated that complexes formed with holmium and 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione exhibit enhanced luminescence under UV light. This property is valuable for developing new lighting technologies and display systems.

Case Study 2: Metal Separation Techniques

Research on the separation of lanthanides using this compound showed significant efficiency improvements compared to traditional methods. The stability of the formed complexes allows for selective extraction processes that are crucial in recycling rare earth elements from electronic waste.

作用機序

The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione involves its ability to chelate metal ions, forming stable complexes. This chelation process is facilitated by the diketone structure, which provides two oxygen atoms for binding to metal ions. The fluorinated groups enhance the compound’s stability and reactivity, making it effective in various chemical processes .

類似化合物との比較

Similar Compounds

Hexafluoroacetylacetone: Another fluorinated diketone with similar chelating properties.

2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with different substituents, offering varied reactivity.

4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A fluorinated diketone with a phenyl group, providing unique chemical properties.

Uniqueness

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. Its ability to form stable complexes with rare earth metals like holmium makes it particularly valuable in specialized applications .

生物活性

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione (HFOD) is a fluorinated beta-diketone with notable chemical properties and biological activities. Its molecular formula is , with a molecular weight of 296.18 g/mol. This compound has garnered attention in various fields including biochemistry and materials science due to its unique interactions with biological systems and its potential applications in medical and environmental contexts.

- Molecular Formula:

- Molecular Weight: 296.18 g/mol

- CAS Number: 17587-22-3

- Melting Point: 38 °C

- Boiling Point: 46-47 °C at 5 mmHg

- Density: 1.273 g/mL at 25 °C

HFOD acts primarily as a chelating agent and has been studied for its ability to influence calcium transport across cellular membranes. Research indicates that it can translocate calcium ions from aqueous environments into organic phases, functioning effectively as a calcium ionophore in biological systems . This property is crucial for various cellular processes including signaling pathways and muscle contractions.

Applications in Immunology

HFOD has been utilized in the production of human gamma interferon (HuIFN-γ). In studies, it served as a co-inducer alongside other agents to enhance the production of this critical cytokine from human peripheral blood lymphocytes . The efficacy of HFOD in stimulating immune responses highlights its potential therapeutic applications in immunotherapy.

Case Studies

- Calcium Transport Studies

- Gamma Interferon Production

Data Table: Summary of Biological Activities

Safety and Handling

HFOD is classified as stable but flammable. It should be handled under inert atmospheres and stored at temperatures between 2-8 °C to prevent degradation. Proper safety protocols must be followed when working with this compound due to its chemical reactivity with oxidizing agents .

特性

IUPAC Name |

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;holmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H11F7O2.Ho/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXOZEBNDBENAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ho] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33F21HoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18323-97-2 | |

| Record name | NSC379486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')holmium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。